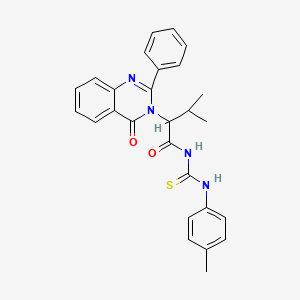

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea

Description

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea (CAS: 72045-75-1) is a thiourea derivative with a molecular formula of C27H26N4O2S and a molecular weight of 486.59 g/mol . Its structure features a 4-oxo-2-phenyl-3,4-dihydroquinazolinyl moiety linked via a 3-methylbutyryl chain to a p-tolyl-substituted thiourea group. This compound is structurally notable for its hybrid pharmacophore design, combining a quinazolinone core—known for diverse biological activities—with a thiourea functionality, which often enhances binding affinity through hydrogen-bonding interactions .

Properties

CAS No. |

72045-75-1 |

|---|---|

Molecular Formula |

C27H26N4O2S |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

3-methyl-N-[(4-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C27H26N4O2S/c1-17(2)23(25(32)30-27(34)28-20-15-13-18(3)14-16-20)31-24(19-9-5-4-6-10-19)29-22-12-8-7-11-21(22)26(31)33/h4-17,23H,1-3H3,(H2,28,30,32,34) |

InChI Key |

LOKUBIADRBRURB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC(=O)C(C(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Quinazolinone Core Synthesis

The quinazolinone scaffold is typically synthesized through condensation reactions involving anthranilic acid derivatives and amine components, followed by cyclization and oxidation steps.

- General synthetic approach: According to patent literature, the quinazolinone ring can be prepared by reacting anthranilic acid or its acylated derivatives with appropriate amines under solution-phase conditions.

- Cyclization agents: Phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), or phosphorus pentoxide (P2O5) are commonly used as dehydrating and cyclizing agents to facilitate ring closure at moderate temperatures.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or 1-methyl-2-pyrrolidinone (NMP) provide an optimal medium for these reactions.

- Substitution: The phenyl substitution at the 2-position of quinazolinone is introduced via the amine component or through subsequent functionalization.

Attachment of the Butyryl Side Chain

- The 3-methylbutyryl moiety is introduced by acylation of the quinazolinone nitrogen with the corresponding acyl chloride or anhydride derivative.

- This step requires controlled conditions to avoid side reactions and preserve the quinazolinone core integrity.

Thiourea Formation with p-Tolyl Substitution

Thiourea derivatives are generally synthesized by reacting an appropriate amine with isothiocyanates or via condensation with thiocarbamoyl reagents.

- Typical synthetic route: The thiourea moiety bearing the p-tolyl substituent is prepared by reacting p-tolylamine with an isothiocyanate or via coupling with carbamothioyl derivatives.

- Cyclocondensation: Literature reports the use of cyclocondensation reactions between α-bromoacyl derivatives and thioamide or thiourea derivatives to form the thiourea-linked compounds.

- Reaction conditions: Refluxing acetone or acetic acid at elevated temperatures (60–110 °C) is commonly employed to promote the condensation reaction.

One-Pot and Multi-Component Synthesis Approaches

Recent advances in thiazolidinone and thiourea derivatives synthesis provide insight into efficient one-pot or multi-component reactions that could be adapted for this compound:

- One-pot synthesis: Combining aromatic amines, aldehydes, and mercaptoacetic acid in solvent-free or catalytic conditions (e.g., Bi(SCH2COOH)3 catalyst) at elevated temperatures (~70 °C) has been shown to yield thiourea or thiazolidinone derivatives efficiently.

- Catalysts: Use of vanadyl sulfate (VOSO4), DSDABCOC, or polymeric solvents such as polypropylene glycol (PPG) enhances yield and reaction rates.

- Microwave-assisted synthesis: Microwave irradiation accelerates condensation reactions between aldehydes, amines, and thiocarbonyl compounds, reducing reaction times significantly.

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The quinazolinone synthesis is well-established and can be adapted to include the 2-phenyl substitution by choosing appropriate amines or acylating agents.

- The butyryl linkage requires careful acylation conditions to maintain the integrity of the quinazolinone ring and avoid side reactions.

- Thiourea formation with p-tolyl substitution is reliably achieved through condensation with isothiocyanates or thiocarbamoyl derivatives under reflux conditions, with yields improved by catalysts or solvent choice.

- Recent green chemistry approaches using catalysts like vanadyl sulfate and ultrasound irradiation offer environmentally friendly and efficient alternatives for the thiourea synthesis step.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it suitable for scale-up and combinatorial library synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea exhibit promising anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that quinazoline-based compounds showed selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism involved the inhibition of specific kinases associated with tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiourea derivatives are known to possess antibacterial and antifungal properties, which can be attributed to their ability to interfere with microbial metabolic processes.

Case Study : In a recent study published in Antibiotics, researchers tested various thiourea compounds against resistant strains of bacteria and found that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. The structural features of thioureas allow them to interact with enzyme active sites effectively.

Case Study : A publication in Bioorganic & Medicinal Chemistry Letters reported on the enzyme-inhibitory effects of thiourea derivatives on carbonic anhydrase and urease activities. The findings indicated that modifications on the thiourea scaffold could enhance binding affinity and selectivity .

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A study published in Neuroscience Letters demonstrated that certain quinazoline derivatives displayed protective effects against oxidative stress-induced neuronal cell death, highlighting their potential role in neuroprotection .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. The thiourea moiety may also contribute to its activity by forming hydrogen bonds and other interactions with target proteins.

Comparison with Similar Compounds

Compound A : 1-[2-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)propionyl]-3-(o-tolyl)thiourea

- Molecular Formula : C25H22N4O2S

- Molecular Weight : 442.53 g/mol

- Key Differences :

- Substitution of the butyryl group in the target compound with a propionyl chain (shorter alkyl chain).

- Replacement of the p-tolyl group with an o-tolyl (ortho-methylphenyl) substituent.

- The ortho-methyl group on the aryl ring could hinder rotational freedom compared to the para-substituted analogue, affecting conformational stability .

ME Series (ME-1 to ME-6)

These pyrazoline-based compounds (e.g., ME-1: C19H22N4O2, ME-3: C19H21ClN4O2) share a p-tolyl group but differ in core structure:

- Core: 4,5-dihydro-1H-pyrazol-1-yl vs. quinazolinone in the target compound.

- Functional Groups : Hydrazinyloxy side chains in ME compounds vs. thiourea in the target.

- Spectroscopic Data :

- 1HNMR : ME compounds exhibit δ 1.27–1.32 ppm (pyrazoline methylene) and δ 3.65–3.69 ppm (pyrazole ring protons), whereas the target compound’s quinazolinyl protons are expected near δ 7.0–8.5 ppm (aromatic) .

- TLC Rf : ME-1 (0.45) vs. ME-3 (0.40), indicating higher polarity compared to the target compound (exact Rf unavailable) .

Thiourea Derivatives with Varied Substituents

1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea

- Molecular Formula : C14H12ClN3OS

- Molecular Weight : 305.78 g/mol

- Key Differences :

- A 4-chlorobenzoyl group replaces the quinazolinyl-butyryl moiety.

- A 3-methylpyridin-2-yl group substitutes the p-tolyl group.

- Structural Insights: X-ray crystallography (R factor = 0.053) confirms planar geometry of the thiourea moiety, with intramolecular hydrogen bonding (N–H···O and N–H···S) stabilizing the structure. This contrasts with the target compound’s likely non-planar quinazolinyl-butyryl chain .

Research Findings and Implications

- Synthetic Challenges: The target compound’s butyryl-linked quinazolinone may require multi-step synthesis, similar to ME-series compounds, which employ hydrazinyloxy side-chain formation .

- Biological Relevance : Thiourea derivatives like 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea exhibit antimicrobial activity, suggesting the target compound’s p-tolyl and quinazolinyl groups could enhance bioactivity through dual-targeting mechanisms .

- Solubility and Stability : The ME series’ higher polarity (lower Rf) may favor aqueous solubility, whereas the target compound’s bulky quinazolinyl-butyryl group could improve lipid membrane permeability .

Biological Activity

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea (CAS No. 72045-75-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

- Molecular Formula : C27H26N4O2S

- Molecular Weight : 470.59 g/mol

- Density : 1.24 g/cm³

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline, including the compound , exhibit potent anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

In vitro studies indicate that this compound can significantly inhibit the growth of breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics like cisplatin.

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation markers in preclinical models. Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary evaluations have indicated that this compound possesses antimicrobial properties against a range of pathogenic bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Study on Anticancer Efficacy :

A study published in Pharmaceutical Research evaluated the anticancer efficacy of several quinazoline derivatives, including our compound. The findings highlighted its ability to induce apoptosis through caspase activation and modulation of the PI3K/Akt pathway, leading to decreased cell viability in cancerous cells . -

Inflammation Model :

In a murine model of inflammation, the compound was administered to assess its impact on inflammatory cytokines. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, thiourea derivatives can be synthesized via nucleophilic substitution between isothiocyanates and amines. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical. For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or DCM/hexane mixtures) ensures high purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison) is recommended .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methyl groups, aromatic protons). DEPT-135 can differentiate CH, CH, and CH groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF MS confirms molecular weight (e.g., expected [M+H] peak).

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm, thiourea N-H at ~3200 cm) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Adopt a split-plot design (as in ) to test multiple variables:

- Factors : pH (3, 7, 11), temperature (25°C, 40°C, 60°C), and exposure time (24–72 hrs).

- Analytical Tools : Monitor degradation via HPLC (peak area reduction) and LC-MS (degradant identification).

- Data Analysis : Use ANOVA to assess significance of factors and interactions. Stability profiles can be modeled using Arrhenius equations for shelf-life prediction .

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., kinases or enzymes). Validate with binding energy scores (< -7 kcal/mol suggests strong affinity).

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability (RMSD < 2 Å indicates stable interactions).

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Confirm assay reproducibility (e.g., IC triplicates in cell-based vs. enzyme inhibition assays).

- Meta-Analysis : Use tools like RevMan to aggregate data, identifying outliers or confounding variables (e.g., solvent choice, cell line variability).

- Mechanistic Studies : Employ CRISPR knockouts or siRNA silencing to verify target specificity .

Q. What strategies are effective for assessing the environmental impact of this compound?

- Fate Studies : Measure logP (octanol-water partitioning) and hydrolysis rates (pH 4–9 buffers) to predict environmental persistence.

- Ecotoxicity : Use Daphnia magna (48-hr LC) and algal growth inhibition tests (OECD 201).

- Data Integration : Apply probabilistic models (e.g., USEtox) to estimate human and ecological risk quotients (RQ > 1 indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.